1-(5-Methylmorpholin-3-yl)propan-2-one mechanism of action in vitro
1-(5-Methylmorpholin-3-yl)propan-2-one mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(5-Methylmorpholin-3-yl)propan-2-one
Disclaimer: The compound 1-(5-Methylmorpholin-3-yl)propan-2-one is a novel chemical entity with limited to no currently available public research. This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for the elucidation of its in vitro mechanism of action. The proposed targets and pathways are inferred from structural-activity relationships of analogous compounds containing morpholine and propan-2-one scaffolds. All protocols and data are illustrative.
Introduction
1-(5-Methylmorpholin-3-yl)propan-2-one is a synthetic molecule featuring a saturated morpholine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. The presence of a propan-2-one side chain suggests potential interactions with a variety of biological targets. This guide provides a comprehensive, step-by-step approach for researchers to systematically investigate and characterize the in vitro pharmacological profile of this compound.
Part 1: Postulated Mechanisms of Action Based on Structural Analogs
The morpholine ring is a key feature in several approved drugs, often conferring water solubility and acting as a non-ionizable basic center. Its derivatives have been shown to interact with a range of targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes. The methyl group at the 5-position of the morpholine ring may influence stereoselectivity and metabolic stability.
The propan-2-one moiety can be a site for metabolic activity or could be involved in covalent or non-covalent interactions with target proteins. Given these structural features, we can hypothesize several potential mechanisms of action that warrant in vitro investigation.
Hypothesis 1: Monoamine Oxidase (MAO) Inhibition
Certain morpholine-containing compounds have been investigated for their potential to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, a mechanism utilized in the treatment of depression and neurodegenerative diseases.
Hypothesis 2: Sigma Receptor Modulation
The morpholine scaffold is also present in compounds that exhibit affinity for sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions, including ion channel regulation, and are implicated in neuropsychiatric and neurodegenerative disorders.
Hypothesis 3: Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
Some morpholine derivatives have been shown to inhibit PI3K enzymes, which are key components of a signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers.
Part 2: A Stepwise In Vitro Investigative Workflow
A logical and efficient cascade of in vitro assays is crucial to systematically test these hypotheses and potentially uncover novel mechanisms of action.
Caption: A stepwise workflow for in vitro mechanism of action elucidation.
Step 1: Initial Broad Target Screening (e.g., CEREP Panel)
To cast a wide net and identify potential off-target effects, an initial screening against a broad panel of receptors, ion channels, and enzymes is recommended. This can provide preliminary data to either support or deprioritize initial hypotheses.
Step 2: Hypothesis-Driven In Vitro Assays
Based on the structural analysis and initial screening, more focused assays should be conducted.
Principle: This assay measures the ability of 1-(5-Methylmorpholin-3-yl)propan-2-one to inhibit the activity of recombinant human MAO-A and MAO-B. A common method involves a chemiluminescent assay where the metabolism of a substrate by MAO produces a luminescent signal.
Methodology:
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Prepare a dilution series of 1-(5-Methylmorpholin-3-yl)propan-2-one in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5).
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In a 96-well white opaque plate, add the test compound dilutions.
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Add recombinant human MAO-A or MAO-B enzyme to the wells.
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Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
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Initiate the reaction by adding the MAO substrate and a horseradish peroxidase-coupled reagent.
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Incubate for 60 minutes at room temperature.
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Measure the luminescence using a plate reader.
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Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Data Interpretation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1-(5-Methylmorpholin-3-yl)propan-2-one | > 100 | 5.2 |
| Moclobemide (Control) | 2.1 | > 100 |
| Selegiline (Control) | > 100 | 0.01 |
This hypothetical data suggests a selective inhibition of MAO-B.
Principle: This assay determines the affinity of the test compound for sigma receptors by measuring its ability to displace a known radiolabeled ligand from the receptor.
Methodology:
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Prepare cell membranes from a cell line expressing either σ1 or σ2 receptors.
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Prepare a dilution series of 1-(5-Methylmorpholin-3-yl)propan-2-one.
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In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-pentazocine for σ1), and the test compound dilutions.
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Incubate at room temperature for a specified time to reach equilibrium.
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Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
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Measure the radioactivity retained on the filter using a scintillation counter.
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Calculate the percent displacement and determine the Ki (inhibition constant).
Data Interpretation:
| Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| 1-(5-Methylmorpholin-3-yl)propan-2-one | 150 | > 1000 |
| Haloperidol (Control) | 3.5 | 500 |
This hypothetical data suggests moderate affinity for the σ1 receptor.
Step 3: Downstream Signaling Pathway Analysis
If significant activity is observed in the primary assays, the next step is to investigate the compound's effect on downstream signaling pathways. For example, if MAO-B inhibition is confirmed, measuring changes in intracellular dopamine levels in a relevant cell line would be a logical next step.
Caption: Postulated MAO-B inhibition pathway.
Part 3: Comprehensive Data Interpretation and Reporting
References
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Subtel'na, I., Atamanyuk, D., & Lesyk, R. (2021). An overview of the recent advances in the synthesis and biological activity of morpholine derivatives. Future Medicinal Chemistry, 13(15), 1361-1385. [Link]
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Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 85-107. [Link]
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Semo, N., & D'Souza, D. C. (2020). Sigma-1 Receptor (S1R) Agonists and Their Therapeutic Potential in Neuropsychiatric Disorders. CNS drugs, 34(11), 1113–1130. [Link]
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Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature reviews. Cancer, 15(1), 7-24. [Link]
